N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
"N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide" is a bicyclic sulfone-containing compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core. The structure includes a 5,5-dioxido (sulfone) group, a phenyl substituent at position 3, and a 2-phenoxyacetamide moiety at the ylidene position.
Properties
Molecular Formula |
C19H18N2O4S2 |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide |
InChI |
InChI=1S/C19H18N2O4S2/c22-18(11-25-15-9-5-2-6-10-15)20-19-21(14-7-3-1-4-8-14)16-12-27(23,24)13-17(16)26-19/h1-10,16-17H,11-13H2 |
InChI Key |
NDXJOZLVYZKSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves the reaction of appropriate thiazole derivatives with phenoxyacetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Scientific Research Applications
N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several heterocyclic derivatives, differing in substituents, ring systems, and synthetic pathways. Key analogues include:
2.1. 2-Methoxy-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Structural Differences: This analogue replaces the phenoxy group in the target compound with a methoxy group on both the phenyl ring (position 2) and the acetamide side chain.
- However, steric hindrance from the 2-methoxy substituent may alter binding interactions in biological systems .
2.2. N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide
- Structural Differences: Features a 1,3,4-thiadiazole ring instead of the thienothiazole system and includes a trichloroethyl group.
- Functional Insights : Thiadiazoles are associated with antimicrobial and antitumor activities. The trichloroethyl group introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce metabolic stability .
2.3. (2S,3S,5R)-3-Hydroxy-5-[(S)-2-{3-[[2-(2-Hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate
- Structural Differences : A pharmacopeial compound with a thiazole backbone and hydroxy/ureido substituents.
- Relevance : Highlights the diversity of sulfur-containing heterocycles in drug design, though its complex peptide-like structure diverges significantly from the target compound .
Comparative Data Table
*Molecular weights estimated from structural analysis unless stated. †Calculated based on formula C₁₉H₁₇N₂O₄S₃ (target) and C₁₈H₁₉N₂O₅S₃ (methoxy analogue).
Biological Activity
N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 402.5 g/mol. The compound features a thiazole ring fused with a tetrahydrothieno structure, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O4S2 |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | N-(5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenoxyacetamide |
| InChI Key | NDXJOZLVYZKSRJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with phenoxyacetic acid under controlled conditions. A common method includes using catalysts and reflux conditions to ensure complete conversion. This multi-step synthesis allows for the introduction of various functional groups while maintaining control over stereochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thus preventing substrate access and disrupting normal cellular processes.
Therapeutic Applications
Research indicates that compounds structurally related to this molecule often exhibit significant biological activities such as:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives are being explored for their potential to reduce inflammation.
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor of enzymes like α-glucosidase, which is crucial in managing type 2 diabetes.
Case Studies and Research Findings
Recent studies have highlighted the potential of related compounds in various therapeutic areas:
-
α-Glucosidase Inhibition : A study on similar phenoxyacetamide derivatives demonstrated that certain analogs exhibited potent α-glucosidase inhibitory activity with IC50 values significantly lower than established inhibitors like Acarbose . This positions them as promising candidates for diabetes management.
Compound IC50 (μM) Selectivity (α-glucosidase/α-amylase) Compound 4d9 2.11 17.48 Acarbose 327.0 - - Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds on human hepatocyte cells revealed non-cytotoxic profiles at therapeutic concentrations . This suggests a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
